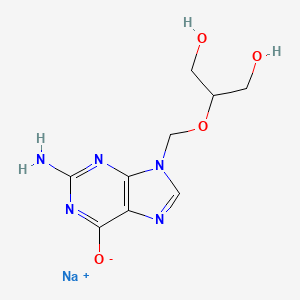
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Description
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Properties
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICLMJFIKGAAU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate involves several synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions, resulting in the formation of the crystalline product with a high yield . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases like lithium diisopropylamide (LDA) and phase transfer catalysts. For example, the O’Donnell Amino Acid Synthesis involves the alkylation of benzophenone imines of glycine alkyl esters under biphasic, basic conditions . Major products formed from these reactions include monoalkylated amino acid derivatives.
Scientific Research Applications
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate has a wide range of scientific research applications. It is used in chemistry for the synthesis of amino acids and other organic compounds. In biology, it is employed in the study of protein interactions and cellular processes. In medicine, this compound is used in the development of pharmaceuticals and therapeutic agents. Additionally, it has industrial applications in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other imidazole derivatives and amino acid synthesis reagents. What sets this compound apart is its high reactivity and efficiency in specific synthetic processes, making it a preferred choice in many research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


